Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Overview
Description
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound that belongs to the class of imidazo[2,1-b]benzothiazoles, which are heterocyclic compounds containing a fused imidazole and benzothiazole ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate derivatives has been reported using different methods. One approach involves the reaction of 3-arylamino-4-ethoxycarbonylisoxazol-5(2H)-ones with triethylamine in ethanol under reflux conditions, providing a convenient synthesis route for these compounds . Another method includes the reaction of substituted 2-aminothiazoles and 2-aminobenzothiazoles with ethyl 4-bromoacetoacetate to yield ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, the crystal structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing intermolecular interactions such as C—H…O hydrogen bonds and C—H…π interactions that stabilize the crystal structure . Theoretical structural optimization using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has been employed to confirm the experimental findings and to calculate properties such as the band gap energy .
Chemical Reactions Analysis
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives can undergo various chemical reactions. For example, they can be used as intermediates to synthesize new compounds by reacting with different acid chlorides or cyanoacrylate derivatives . These reactions can lead to the formation of compounds with potential analgesic and CNS depressant activity, as well as anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate derivatives have been characterized using spectroscopic techniques such as FTIR and NMR. X-ray diffraction and DFT studies provide insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds . The molecular electrostatic potential (MEP) and Mulliken population analysis can be used to identify potential hydrogen bonding sites and to understand the distribution of electron density within the molecule .
Scientific Research Applications
Synthesis and Pharmacological Activity
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been extensively studied for their pharmacological activities. For instance, Grandolini et al. (1993) synthesized various imidazo[2,1-b]benzothiazole carboxylic and acetic acids, showing potential for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).
Anti-Inflammatory and Analgesic Properties
Research by Abignente et al. (1976) focused on the anti-inflammatory properties of ethyl imidazo[2,1-b]benzothiazole-2-acetates and their acetic acids, highlighting their pharmacological significance (Abignente et al., 1976).
Synthesis and Chemical Studies
The chemical synthesis of this compound has been explored in various studies. Abignente et al. (1987) investigated the reaction of 2-aminobenzothiazoles with ethyl 3-bromo-4-oxopentanoate to produce imidazo[2,1-b]benzothiazole derivatives, contributing to the understanding of its chemical properties (Abignente et al., 1987).
Antiallergic Activity
Ager et al. (1988) found that certain derivatives of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate exhibit significant antiallergic activity, indicating potential therapeutic uses (Ager et al., 1988).
Antibacterial Activity
Palkar et al. (2010) synthesized a series of imidazo[2,1-b]benzothiazole derivatives that demonstrated promising antibacterial activities against various bacteria, suggesting its use in antimicrobial treatments (Palkar et al., 2010).
Radiosensitizing Properties
Majalakere et al. (2020) reported the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers in cancer treatment, showing considerable in vitro anticancer activity (Majalakere et al., 2020).
Safety And Hazards
While specific safety and hazards information for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not available in the sources, it’s generally recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area is advised, and personal protective equipment should be worn when risk of exposure occurs .
Future Directions
properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXQBVMMDCPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363195 | |
Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
CAS RN |
64951-05-9 | |
Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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